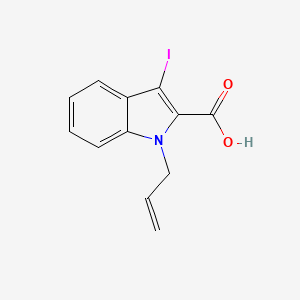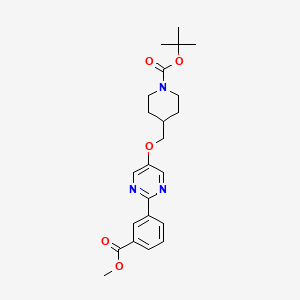![molecular formula C33H43N7O8 B11830605 tert-butyl N-(1-{[1-({4-[(diaminomethylidene)amino]-1-[(5-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butyl}carbamoyl)-2-hydroxyethyl]carbamoyl}-2-phenylethyl)carbamate](/img/structure/B11830605.png)
tert-butyl N-(1-{[1-({4-[(diaminomethylidene)amino]-1-[(5-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butyl}carbamoyl)-2-hydroxyethyl]carbamoyl}-2-phenylethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trypsin is a serine protease enzyme that plays a crucial role in the digestive systems of many vertebrates. It is primarily responsible for breaking down proteins into smaller peptides, facilitating their absorption in the small intestine. Trypsin is produced in the pancreas as an inactive precursor called trypsinogen, which is then activated in the small intestine. This enzyme specifically cleaves peptide bonds at the carboxyl side of the amino acids lysine and arginine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trypsin is typically derived from animal sources, particularly from the pancreas of pigs or cattle. The enzyme can be extracted and purified through a series of steps involving homogenization, centrifugation, and chromatographic techniques. Recombinant DNA technology has also been employed to produce trypsin in microbial systems, providing an alternative to animal-derived sources .
Industrial Production Methods
In industrial settings, trypsin is produced by extracting it from the pancreas of slaughtered animals. The pancreas is homogenized, and the enzyme is isolated through a series of purification steps, including precipitation, centrifugation, and chromatography. Recombinant production methods involve inserting the gene encoding trypsin into microbial hosts such as Escherichia coli or yeast, which then produce the enzyme in large quantities .
Análisis De Reacciones Químicas
Types of Reactions
Trypsin primarily catalyzes the hydrolysis of peptide bonds, specifically targeting the carboxyl side of lysine and arginine residues. This hydrolytic activity is essential for protein digestion in the small intestine .
Common Reagents and Conditions
The enzymatic activity of trypsin is optimal at a pH range of 7.5 to 8.5 and a temperature of around 37°C. Common reagents used in trypsin reactions include buffers such as phosphate-buffered saline (PBS) and substrates like Nα-Benzoyl-L-arginine ethyl ester (BAEE) for activity assays .
Major Products Formed
The primary products of trypsin-catalyzed reactions are smaller peptide fragments and free amino acids, which are further broken down by other proteases in the digestive system .
Aplicaciones Científicas De Investigación
Trypsin has a wide range of applications in scientific research, particularly in the fields of biochemistry, molecular biology, and medicine. Some of its key applications include:
Protein Digestion: Trypsin is widely used in proteomics for the digestion of proteins into peptides, which are then analyzed by mass spectrometry
Cell Culture: Trypsin is used to dissociate adherent cells from culture surfaces, facilitating cell passage and subculturing.
Biotechnology: Trypsin is employed in various biotechnological processes, including the production of recombinant proteins and the development of enzyme-based assays
Medical Applications: Trypsin is used in wound healing and tissue repair, as well as in the treatment of inflammatory conditions
Mecanismo De Acción
Trypsin exerts its effects by cleaving peptide bonds in proteins, specifically targeting the carboxyl side of lysine and arginine residues. The enzyme’s active site contains a catalytic triad consisting of histidine-57, aspartate-102, and serine-195, which work together to facilitate the nucleophilic attack on the peptide bond. This results in the formation of an acyl-enzyme intermediate, which is then hydrolyzed to release the cleaved peptide fragments .
Comparación Con Compuestos Similares
Trypsin belongs to the serine protease family, which includes other enzymes such as chymotrypsin and elastase. While trypsin specifically cleaves peptide bonds at lysine and arginine residues, chymotrypsin targets aromatic amino acids like phenylalanine, tyrosine, and tryptophan, and elastase cleaves at small, neutral amino acids such as alanine and valine. This substrate specificity distinguishes trypsin from other serine proteases and highlights its unique role in protein digestion .
Similar Compounds
Chymotrypsin: Cleaves at aromatic amino acids.
Elastase: Cleaves at small, neutral amino acids.
Thrombin: Involved in blood clotting and cleaves at arginine residues.
Plasmin: Involved in fibrinolysis and cleaves at lysine residues.
Trypsin’s specificity and efficiency make it an invaluable tool in both research and industrial applications, setting it apart from other proteases.
Propiedades
Fórmula molecular |
C33H43N7O8 |
|---|---|
Peso molecular |
665.7 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C33H43N7O8/c1-19-15-21(17-26-22(19)12-13-27(42)47-26)37-28(43)23(11-8-14-36-31(34)35)38-30(45)25(18-41)39-29(44)24(16-20-9-6-5-7-10-20)40-32(46)48-33(2,3)4/h5-7,9-10,12-13,15,17,23-25,41H,8,11,14,16,18H2,1-4H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H4,34,35,36) |
Clave InChI |
RBKHOTLLIQRMRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1C=CC(=O)O2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B11830524.png)


![(2R,3R,4S,5R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]-5-sulfanyloxane-3,4-diol](/img/structure/B11830548.png)
![3-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B11830556.png)
![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-phenylpropanoic acid](/img/structure/B11830562.png)





![{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11830590.png)
![N-(piperidin-3-ylmethyl)-1H-benzo[d]imidazole-2-sulfonamide hydrochloride](/img/structure/B11830598.png)
![tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-3-yl)carbamate](/img/structure/B11830613.png)
